molecular formula C23H18FNO3 B11398963 3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

Cat. No.: B11398963
M. Wt: 375.4 g/mol
InChI Key: NWZHNFYELBNBSK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one can be achieved through several synthetic routes. One common method involves the cyclization of aromatic aldehydes, ammonium acetate, and substituted amides in the presence of a catalyst. This one-pot condensation method is efficient and environmentally friendly . Another approach involves the Mannich-type condensation reaction of 7-hydroxy-4-methylcoumarin, formaldehyde, and primary amines in water at elevated temperatures . These methods are characterized by their simplicity and high yields, making them suitable for both laboratory and industrial production.

Chemical Reactions Analysis

3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: Cyclization reactions can be facilitated by acidic or basic catalysts, leading to the formation of various cyclic derivatives

Scientific Research Applications

3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one involves its interaction with molecular targets such as enzymes and receptors. The fluorophenethyl group enhances its binding affinity to these targets, leading to the inhibition of specific biological pathways. For example, in antibacterial applications, the compound disrupts bacterial cell wall synthesis, leading to cell death . In cancer research, it interferes with DNA replication, preventing cancer cell proliferation .

Comparison with Similar Compounds

3-(2-Fluorophenethyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorophenethyl group, which enhances its biological activity and binding affinity to molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H18FNO3

Molecular Weight

375.4 g/mol

IUPAC Name

3-[2-(2-fluorophenyl)ethyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C23H18FNO3/c24-20-8-4-1-5-15(20)11-12-25-13-19-21(27-14-25)10-9-17-16-6-2-3-7-18(16)23(26)28-22(17)19/h1-10H,11-14H2

InChI Key

NWZHNFYELBNBSK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CCC5=CC=CC=C5F

Origin of Product

United States

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